Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14(4)10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJWGRECLYWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via tert-butyl piperidin-4-ylcarbamate Intermediate
One robust method involves the use of tert-butyl piperidin-4-ylcarbamate as a key intermediate:
- Step 1: Nucleophilic substitution of tert-butyl piperidin-4-ylcarbamate on an aromatic halide, such as 1-fluoro-2-nitrobenzene, to generate a substituted intermediate.
- Step 2: Catalytic hydrogenation to reduce the nitro group and obtain the corresponding amine derivative.
- Step 3: Conversion of the amine to an acyl chloride using reagents like thionyl chloride (SOCl₂) in the presence of DMF as a catalyst.
- Step 4: Reaction of the acyl chloride with tert-butyl piperidin-4-ylcarbamate to form the target aminoacetate structure.
- Step 5: Deprotection and further functionalization steps as needed to yield tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate.
This method has been reported to provide high yields and good purity, with careful control of reaction conditions such as temperature and reagent stoichiometry.
Alkylation and Azide Reduction Route
Another approach involves:
- Step 1: Reacting 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions (using bases like sodium hydroxide or 1,8-diazabicycloundecene) to form a chlorinated intermediate.
- Step 2: Reaction of this intermediate with sodium azide in alcoholic solvents (methanol or ethanol) under basic conditions to introduce an azide group.
- Step 3: Reduction of the azide intermediate using suitable reducing agents to obtain 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol, which can be further converted to the tert-butyl aminoacetate derivative.
This pathway emphasizes the use of controlled base selection and reaction temperatures ranging from -100 °C to 0 °C depending on the base used, to optimize yields and minimize side reactions.
Reaction Conditions and Catalysts
Research Findings and Yields
- The nucleophilic substitution and hydrogenation steps have been optimized to achieve yields up to 95% over two steps.
- The azide substitution and reduction sequence provides moderate to good yields, with overall yields depending on the base and reducing agent used.
- Use of tert-butyl carbamate as a protecting group facilitates purification and stability of intermediates.
- The choice of solvent (methanol, ethanol, DMF) and temperature critically influences reaction rates and selectivity.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate against Gram-positive bacteria, including drug-resistant strains. For instance, a related compound demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin . The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, indicating a novel approach to combat antibiotic resistance.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound 44 | MRSA | 0.78 - 3.125 μg/mL | Membrane depolarization |
| Compound X | VREfm | 1.56 - 6.25 μg/mL | Membrane disruption |
Cancer Therapeutics
Tert-butyl derivatives have been investigated for their potential as bromodomain inhibitors, which play a crucial role in cancer cell proliferation and survival. A patent describes the use of tert-butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl) acetate derivatives as inhibitors targeting BRD4, a protein implicated in various cancers . These compounds are being developed to disrupt the interaction between BRD4 and acetylated histones, thereby inhibiting cancer cell growth.
Case Study: BRD4 Inhibition
In vitro studies have shown that these tert-butyl derivatives can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analyses provide insights into how modifications to the tert-butyl group can enhance or diminish biological activity.
Modulation of Biological Pathways
Research has also focused on the ability of piperidine derivatives to modulate inflammatory pathways. For example, compounds derived from tert-butyl piperidin-4-ylcarbamate have been evaluated for their capacity to inhibit NLRP3 inflammasome activity, which is associated with various inflammatory diseases . In vitro assays demonstrated that these compounds could significantly reduce IL-1β release and pyroptosis in macrophages stimulated with lipopolysaccharides.
Table 2: NLRP3 Inhibitory Activity
| Compound Name | IL-1β Release Inhibition (%) | Pyroptosis Reduction (%) |
|---|---|---|
| Compound A | 85% | 70% |
| Compound B | 90% | 80% |
Mechanism of Action
The mechanism by which tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active compounds that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate
- Structural Variation: Ethyl group replaces methyl on the amino moiety.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate
- Structural Variation: Boc-protected amino group and methyl ester (vs. tert-butyl ester).
- Impact : Boc protection enhances amine stability during synthesis but requires deprotection for further functionalization. Methyl ester offers lower steric hindrance but reduced acid lability compared to tert-butyl esters.
- Applications : Preferred in peptide synthesis (); molecular weight = 272.34 g/mol .
Ethyl 2-(piperidin-4-yl)acetate hydrochloride
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
- Structural Variation : m-Tolyl substituent on piperidine; carboxylic acid replaces ester.
- Impact : Aromatic group enhances hydrophobic interactions in binding pockets. Carboxylic acid increases polarity, favoring solubility but limiting blood-brain barrier penetration.
- Applications : Versatile building block for drug discovery () .
Physicochemical and Functional Comparison
Biological Activity
Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate, a compound featuring a tert-butyl group and a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by a tert-butyl group attached to an amino acid derivative, which is essential for its biological interactions.
Research indicates that this compound exhibits inhibitory effects on various biological pathways. One significant mechanism involves the inhibition of histone acetyltransferase (HAT) activity, particularly of the p300/CBP family. This inhibition is crucial as it affects gene transcription processes linked to cancer and other diseases.
Inhibitory Activity
In a study evaluating the compound's inhibitory potential, it was found to have an IC50 value of 8.6 μM against p300 HAT activity. This moderate inhibitory effect suggests its potential as a therapeutic agent in conditions where HAT activity is dysregulated .
NLRP3 Pyroptosis Inhibition
The compound has also been evaluated for its ability to modulate inflammatory responses. In differentiated THP-1 macrophages, this compound demonstrated significant inhibition of NLRP3-mediated pyroptosis. At a concentration of 10 μM , it reduced pyroptosis by approximately 24.9% , indicating its potential role in treating inflammatory diseases .
Case Studies
- Neuroprotective Effects : In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity. It was observed that treatment with this compound resulted in improved cell viability under oxidative stress conditions caused by amyloid-beta aggregates .
- Cytotoxicity Assessment : A cytotoxicity assessment revealed that the compound did not exhibit significant cytotoxic effects at concentrations up to 100 μM , suggesting a favorable safety profile for further therapeutic exploration .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. Modifications to the piperidine ring and the tert-butyl group have been shown to influence both the potency and selectivity of the compound's action against various targets.
| Compound | Modifications | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Base Compound | 8.6 | HAT Inhibition |
| 2 | Furan Substituent | 1.6 | Enhanced HAT Inhibition |
| 3 | Methoxy Group | 2.8 | Reduced HAT Inhibition |
Q & A
Basic: What are the common synthetic routes for tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate, and how is reaction efficiency optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amination and Alkylation: Coupling piperidin-4-yl derivatives with tert-butyl-protected aminoacetate intermediates using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in toluene under inert atmospheres .
- Reduction Steps: Fe powder and NH₄Cl in ethanol for nitro-group reduction, achieving yields >70% under optimized conditions .
- Deprotection: HCl/MeOH or K₂CO₃ in methanol to remove tert-butoxycarbonyl (Boc) groups .
Optimization Strategies: - Catalyst selection (e.g., Pd-based systems for cross-coupling efficiency) .
- Solvent polarity adjustments (e.g., ethanol for reduction steps) .
- Temperature control (room temperature for coupling, reflux for reductions) .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include:
- δ 1.4–1.5 ppm (tert-butyl protons).
- δ 2.7–3.5 ppm (piperidinyl N-methyl and acetatic CH₂ groups) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 268.2 [M+H]⁺) confirm molecular weight .
- Infrared (IR): Stretching frequencies for ester C=O (~1740 cm⁻¹) and N-H (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
Methodological Answer:
- Deuterated Solvents: Use CDCl₃ or DMSO-d₆ to eliminate solvent interference .
- Impurity Analysis: Compare with synthetic intermediates (e.g., unreacted tert-butyl precursors) via HPLC .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Dynamic Exchange Effects: Adjust temperature to mitigate broadening from hindered piperidine ring rotation .
Advanced: What strategies are employed to enhance the yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Optimization: Use Pd₂(dba)₃ with BINAP for efficient Buchwald-Hartwig amination (yields >70%) .
- Redox Tuning: NH₄Cl/Fe in ethanol ensures selective nitro-to-amine reduction without ester cleavage .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .
- Inert Conditions: Nitrogen atmosphere prevents oxidation of amine intermediates .
Basic: What are the key considerations for handling this compound in laboratory settings given limited toxicity data?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
- Storage: Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Waste Disposal: Neutralize acidic/basic residues (e.g., HCl/MeOH) before disposal .
- Toxicity Assumptions: Treat as a potential irritant; avoid inhalation/contact pending further ecotoxicological studies .
Advanced: How does the choice of catalyst influence stereochemical outcomes in synthesizing this compound derivatives?
Methodological Answer:
- Chiral Ligands: BINAP with Pd induces axial chirality in piperidine ring substitutions .
- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states for enantioselective coupling .
- Steric Control: Bulky tert-butyl groups direct regioselectivity in alkylation steps .
- Case Study: Pd/BINAP systems yield >90% enantiomeric excess (ee) in analogous piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
